

Application Notes and Protocols: Europium(II) Complexes as MRI Contrast Agents

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Compound of Interest

Compound Name: *Europium(2+)*

CAS No.: *16910-54-6*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Europium(II) (Eu^{2+}) complexes as contrast agents for Magnetic Resonance Imaging (MRI). This document details their properties, and applications, and provides experimental protocols for their synthesis, characterization, and use in both in vitro and in vivo settings.

Introduction to Europium(II) Complexes in MRI

Europium(II) is a paramagnetic lanthanide ion that, being isoelectronic with Gadolinium(III) (Gd^{3+}), demonstrates significant potential as a T_1 -weighted MRI contrast agent.^{[1][2]} A key feature of Eu^{2+} complexes is their redox activity; they can be oxidized to Europium(III) (Eu^{3+}). While Eu^{2+} complexes efficiently shorten the T_1 relaxation time of water protons, resulting in a bright signal in T_1 -weighted images, Eu^{3+} complexes have a negligible effect on T_1 but can be utilized for Chemical Exchange Saturation Transfer (CEST) MRI.^{[1][2]} This unique $\text{Eu}^{2+}/\text{Eu}^{3+}$ redox couple forms the basis for the development of "smart" or responsive MRI contrast agents, particularly for sensing biological phenomena such as hypoxia (low oxygen levels).^[2]
^[3]

A primary challenge in the development of Eu^{2+} -based contrast agents is their inherent oxidative instability.[3] To overcome this, various ligand designs have been explored, with cryptands like 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (crypt-222) showing promise in enhancing the stability of the Eu^{2+} oxidation state.[3] Furthermore, encapsulation of Eu^{2+} complexes within liposomes has been investigated as a strategy to improve stability and create dual-mode T_1 -weighted and CEST-responsive probes.[1][4]

Quantitative Data Summary

The relaxivity of an MRI contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons. The longitudinal (r_1) and transverse (r_2) relaxivities are crucial parameters for characterizing T_1 - and T_2 -weighted contrast agents, respectively. The following table summarizes the relaxivity values for several Eu^{2+} complexes under various conditions.

Complex	Ligand	Magnetic Field (T)	Temperature (K)	r ₁ (mM ⁻¹ s ⁻¹)	r ₂ (mM ⁻¹ s ⁻¹)	Reference(s)
[Eu(DTPA)(H ₂ O)] ³⁻	Diethylenetriaminepentaacetic acid (DTPA)	0.47	298	~20% lower than Gd-DTPA	-	[3]
[Eu(DOTA)(H ₂ O)] ⁻	1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)	0.47	298	4.74	-	[3]
[Eu(crypt-222)(H ₂ O) ₂] ²⁺	4,7,13,16,2,1,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane	9.4	292	> Gd-DOTA	-	[5]
[Eu(crypt-222)(H ₂ O) ₂] ²⁺	4,7,13,16,2,1,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane	11.7	292	> Gd-DOTA	-	[5]
Dimeric Eu(II)-cryptate (rigid linker)	Cryptand derivative	1.4	298	114% > monomeric form	-	[6]

Dimeric Eu(II)- cryptate (flexible linker)	Cryptand derivative	1.4	298	186% > monomeric form	-	[6]
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Experimental Protocols

Synthesis of a Representative Eu²⁺ Complex: [Eu(crypt-222)]Cl₂

This protocol describes the synthesis of the Eu²⁺ complex with the cryptand ligand 2.2.2 (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane).

Materials:

- Europium(II) chloride (EuCl₂)
- Cryptand 2.2.2
- Degassed, deionized water
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Inside an inert atmosphere glovebox, prepare a degassed aqueous solution of EuCl₂.
- Prepare a separate degassed aqueous solution of cryptand 2.2.2.
- Slowly add the EuCl₂ solution to the cryptand 2.2.2 solution with constant stirring. A 1:1 molar ratio is typically used.
- Allow the reaction mixture to stir at room temperature for at least 12 hours to ensure complete complexation.

- The resulting solution containing [Eu(crypt-222)]Cl₂ can be used directly for subsequent experiments or the complex can be precipitated and purified if necessary. Precipitation can be achieved by the diffusion of an anti-solvent like tetrahydrofuran into the aqueous solution. [6]

Measurement of T₁ Relaxivity

The longitudinal relaxivity (r_1) is determined by measuring the T₁ relaxation times of aqueous solutions of the Eu²⁺ complex at various concentrations. The inversion recovery spin-echo pulse sequence is a standard method for T₁ measurements.

Equipment:

- MRI scanner
- Phantoms (e.g., NMR tubes or vials)

Procedure:

- **Sample Preparation:** Prepare a series of dilutions of the Eu²⁺ complex in deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS) to cover a concentration range of approximately 0.1 to 1.0 mM. Also, prepare a blank sample containing only the solvent.
- **Phantom Setup:** Place the samples in phantoms and position them within the MRI scanner's head coil.
- **MRI Acquisition:**
 - Acquire a localization scan to determine the position of the samples.
 - Use an inversion recovery spin-echo pulse sequence to measure T₁.
 - Typical parameters for T₁ measurement at 3T are:
 - Repetition Time (TR): > 5 x expected T₁ (e.g., 15 s)
 - Echo Time (TE): Short as possible (e.g., < 20 ms)

- Inversion Times (TI): A series of values to adequately sample the T_1 recovery curve (e.g., 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[7]
- Ensure consistent slice thickness and field of view for all measurements.
- Data Analysis:
 - For each sample, plot the signal intensity as a function of the inversion time (TI).
 - Fit the data to the following equation to determine the T_1 relaxation time: $S(TI) = S_0 [1 - 2\exp(-TI/T_1)]$ where $S(TI)$ is the signal intensity at a given TI, and S_0 is the equilibrium signal intensity.
 - Calculate the relaxation rate (R_1) for each concentration: $R_1 = 1/T_1$.
 - Plot R_1 as a function of the concentration of the Eu^{2+} complex.
 - The slope of the resulting linear fit represents the longitudinal relaxivity (r_1) in units of $\text{mM}^{-1}\text{s}^{-1}$. [8]

In Vitro MRI of Eu^{2+} Complexes

This protocol outlines a general procedure for acquiring T_1 -weighted MR images of Eu^{2+} complexes in vitro to visualize their contrast-enhancing properties.

Procedure:

- Phantom Preparation: Prepare phantoms containing the Eu^{2+} complex at a concentration known to provide good contrast (e.g., 1-5 mM) and a control phantom with solvent only.
- MRI Acquisition:
 - Use a T_1 -weighted spin-echo or gradient-echo pulse sequence.
 - Optimize TR and TE to maximize T_1 -weighting. Typically, a short TR and a short TE are used.
 - Acquire images of the phantoms.

- Image Analysis:
 - Observe the signal enhancement in the phantom containing the Eu^{2+} complex compared to the control. The area with the Eu^{2+} complex should appear brighter in the T_1 -weighted image.

In Vivo MRI for Hypoxia Imaging

This protocol provides a general guideline for using a redox-responsive Eu^{2+} complex to image hypoxia in a preclinical animal model. All animal procedures must be approved by the relevant institutional animal care and use committee.

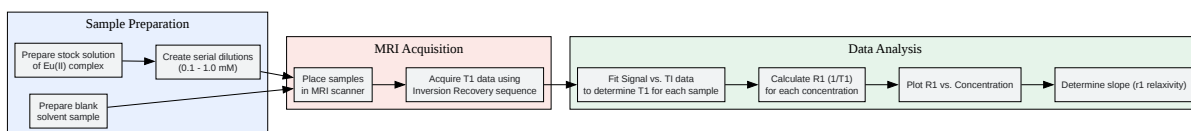
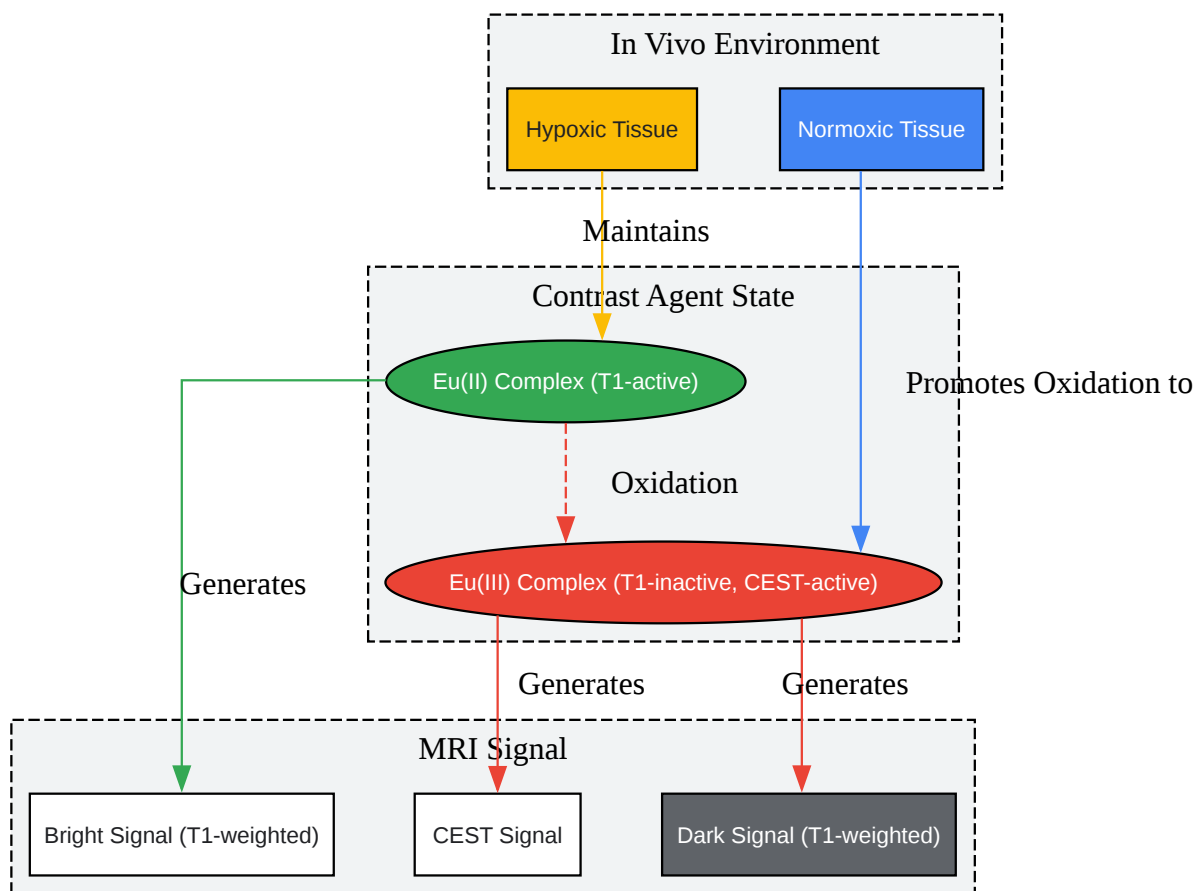
Procedure:

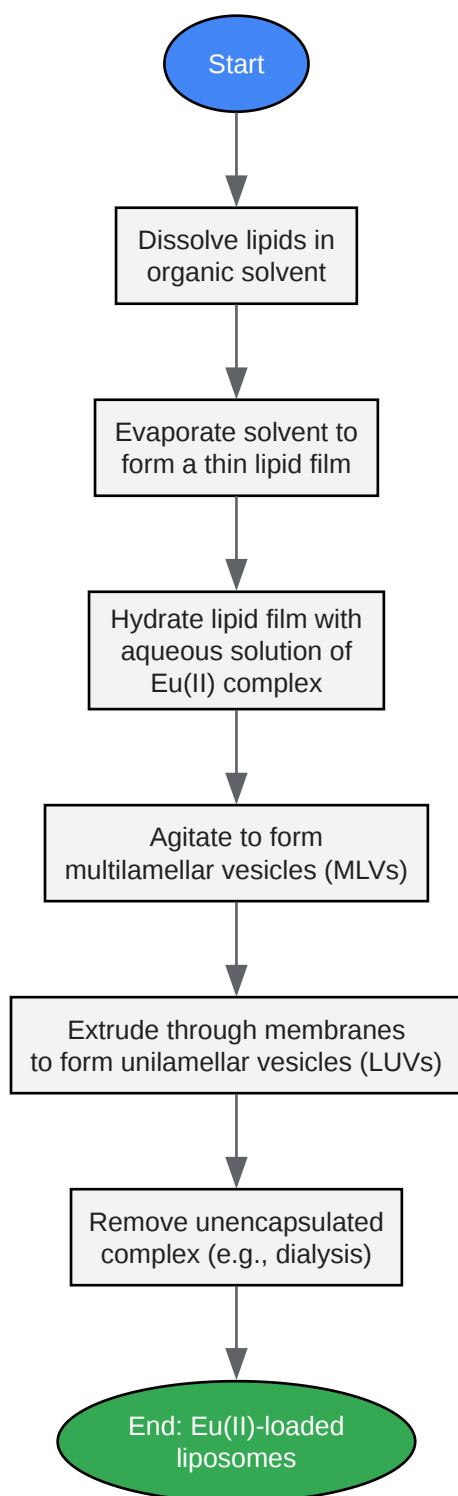
- Animal Preparation:
 - Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic (e.g., isoflurane).[9]
 - Maintain the animal's body temperature using a heating pad.
 - Monitor physiological parameters such as respiration and heart rate.
 - Place a catheter in a suitable blood vessel (e.g., tail vein) for contrast agent administration.[9]
- Contrast Agent Preparation:
 - Prepare a sterile, isotonic solution of the Eu^{2+} complex at the desired concentration for injection. The solution should be prepared in an oxygen-free environment to prevent premature oxidation.
- MRI Acquisition:
 - Position the animal in the MRI scanner.
 - Acquire pre-contrast T_1 -weighted images of the region of interest (e.g., a tumor).

- Inject the Eu^{2+} complex solution via the catheter.
- Acquire a series of dynamic T_1 -weighted images post-injection to observe the distribution and contrast enhancement.
- Image Analysis:
 - Compare the signal intensity in the region of interest before and after contrast agent injection.
 - In hypoxic regions, the Eu^{2+} complex is expected to remain in its reduced, T_1 -active state for a longer duration, leading to sustained signal enhancement. In normoxic tissues, the complex will be rapidly oxidized to the T_1 -inactive Eu^{3+} state, resulting in a faster signal decay.

Visualizations

Redox-Responsive MRI Signaling Pathway





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